Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate
Description
Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-chlorophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-15(20)8-2-5-12-13(6-8)19-14(18-12)10-7-9(17)3-4-11(10)16/h2-7H,17H2,1H3,(H,18,19) |
InChI Key |
HLDNDBCHLVPDPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-chloro-5-nitroaniline with methyl 2-formylbenzoate under acidic conditions to form the intermediate nitro compound. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step involves the cyclization of the amine intermediate to form the benzimidazole ring, followed by esterification to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. For example, it could inhibit the activity of certain kinases or disrupt DNA synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazoles: Known for their antimicrobial and anticancer activities.
Oxazole Derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Imidazo[1,2-a]pyridines: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzimidazole core, along with the amino and chloro substituents, makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate, with the CAS number 915791-66-1, is a compound belonging to the class of benzimidazole derivatives. This class is noted for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN4O2 |
| Molecular Weight | 304.74 g/mol |
| IUPAC Name | This compound |
| CAS Number | 915791-66-1 |
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on various enzymes, particularly tyrosine kinases, which are crucial in cell signaling pathways involved in cancer progression. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation.
- Induction of Apoptosis : In cancer cell lines, this compound has been reported to induce apoptosis via the activation of caspase enzymes. The release of cytochrome c from mitochondria is a critical step in this process, leading to programmed cell death .
- Cellular Localization : The effectiveness of this compound is also linked to its localization within cells. It can target multiple cellular compartments, including the nucleus and mitochondria, enhancing its interaction with various biomolecules involved in cellular signaling and apoptosis.
Biochemical Interactions
The compound interacts with several biomolecules:
- Proteins : It binds to specific target proteins, inhibiting their activity by blocking ATP-binding sites, which is essential for the functioning of many kinases.
- Reactive Oxygen Species (ROS) : Some studies suggest that benzimidazole derivatives can modulate ROS levels within cells, contributing to their anticancer effects by promoting oxidative stress in tumor cells .
Anticancer Activity
A study focusing on the anticancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for different cancer cell lines, showcasing its potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.3 |
| A549 (Lung) | 15.0 |
These findings indicate that the compound is most effective against HeLa cells compared to others tested.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results suggest it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the potential of this compound as a dual-action agent against cancer and microbial infections.
Case Studies
Several case studies have explored the therapeutic applications of benzimidazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that compounds similar to this compound resulted in partial responses in a subset of patients after administration over several weeks.
- Antimicrobial Treatment : Another study reported successful treatment of skin infections caused by resistant bacterial strains using formulations containing benzimidazole derivatives, indicating their potential role in addressing antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
